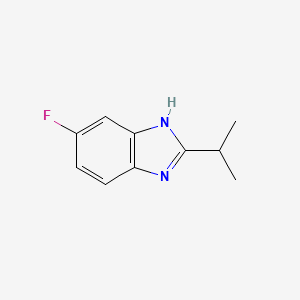

5-Fluoro-2-isopropyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAKMPRHHMJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-2-isopropyl-1H-benzimidazole chemical structure

An In-depth Technical Guide to 5-Fluoro-2-isopropyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and potential biological activities of this compound. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and antiproliferative effects.[1][2][3][4] The introduction of a fluorine atom and an isopropyl group to the benzimidazole scaffold is anticipated to modulate its biological and physical properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzimidazole core substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | 5-Fluoro-2-(propan-2-yl)-1H-benzimidazole |

| Molecular Formula | C10H11FN2 |

| Molecular Weight | 178.21 g/mol |

| CAS Number | Not available |

| SMILES | CC(C)c1nc2cc(F)ccc2[nH]1 |

| InChI Key | Not available |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and can serve as a guide for experimental design.

| Property | Predicted Value |

| Melting Point | Expected to be a solid at room temperature, typical for benzimidazole derivatives.[5] |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO.[6] Sparingly soluble in water. |

| pKa | The benzimidazole ring contains both an acidic N-H proton and a basic imine nitrogen. The pKa of the conjugate acid is estimated to be around 5-6.[5] |

| LogP | The presence of the isopropyl group increases lipophilicity. The predicted LogP is likely to be in the range of 2-3. |

Proposed Synthesis

A plausible synthetic route for this compound involves the condensation of 4-fluoro-o-phenylenediamine with isobutyric acid. This is a common and effective method for the preparation of 2-substituted benzimidazoles.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-fluoro-o-phenylenediamine

-

Isobutyric acid

-

4M Hydrochloric acid

-

Sodium hydroxide (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 4-fluoro-o-phenylenediamine (1.0 eq) and isobutyric acid (1.2 eq) in 4M hydrochloric acid is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature.

-

The solution is carefully neutralized with an aqueous solution of sodium hydroxide until a precipitate is formed.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification of the crude product is achieved by recrystallization from ethanol to yield this compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine can often enhance metabolic stability and binding affinity to biological targets.

Antimicrobial Activity

Many benzimidazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[2] this compound could potentially act as an antimicrobial agent by inhibiting microbial growth.

Potential Signaling Pathway Involvement:

-

Inhibition of microbial enzymes: Benzimidazoles can interfere with essential enzymatic pathways in microorganisms.

-

Disruption of cell wall synthesis: Some heterocyclic compounds are known to inhibit key steps in the formation of the microbial cell wall.

Antiproliferative Activity

Fluorinated benzimidazoles have been investigated as potential anticancer agents.[3][4] They can exert their effects through various mechanisms, including the inhibition of kinases and interaction with microtubules.

Potential Signaling Pathway Involvement:

-

Kinase Inhibition: The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR or BRAF.[7]

-

Tubulin Polymerization Inhibition: Benzimidazoles are known to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Caption: Potential biological activities and associated molecular targets.

Conclusion

This compound represents a novel chemical entity with the potential for interesting biological activities. This technical guide provides a theoretical framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the benzimidazole scaffold. Further experimental investigation is required to validate the predicted properties and explore the full therapeutic potential of this compound.

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-Fluoro-2-isopropyl-1H-benzimidazole

Disclaimer: Extensive searches for "5-Fluoro-2-isopropyl-1H-benzimidazole" in chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this exact compound. This suggests that it is not a widely studied or commercially available substance.

Therefore, this guide will provide a comprehensive overview of the general synthesis, and known biological activities of closely related fluoro-substituted and 2-alkyl-substituted benzimidazole derivatives, which can serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.

General Synthesis of 2-Alkyl-5-fluoro-1H-benzimidazoles

The synthesis of 2-alkyl-5-fluoro-1H-benzimidazoles, including the target compound this compound, can be conceptually approached through the well-established Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

A plausible synthetic route for this compound would involve the reaction of 4-fluoro-1,2-phenylenediamine with isobutyric acid or one of its activated forms (e.g., acyl chloride, ester). The reaction is typically acid-catalyzed and often requires heating.

Below is a generalized experimental protocol based on synthetic methods for similar benzimidazole derivatives.

Experimental Protocol: General Synthesis

Materials:

-

4-fluoro-1,2-phenylenediamine

-

Isobutyric acid

-

Polyphosphoric acid (PPA) or a similar condensing agent (e.g., 4M HCl)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.1 equivalents).

-

Condensation: Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure proper mixing and reaction medium.

-

Heating: Heat the reaction mixture, typically at a temperature ranging from 100 to 150 °C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Potential Biological Activities of Fluoro-substituted Benzimidazoles

While specific data for this compound is unavailable, the broader class of fluoro-substituted benzimidazoles has been extensively studied and shown to exhibit a wide range of biological activities. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule to its biological target.

The following table summarizes some of the key biological activities reported for various fluoro-substituted benzimidazole derivatives.

| Biological Activity | Examples of Active Compounds | Potential Mechanism of Action (General) |

| Antiproliferative | Various 2-(fluorophenyl)-1H-benzimidazole derivatives.[1][2] | Inhibition of tubulin polymerization, topoisomerase inhibition, or targeting other cancer-related signaling pathways.[1][2] |

| Antimicrobial | Fluoro-benzimidazole derivatives have shown activity against various bacterial and fungal strains. | Disruption of microbial cellular processes, inhibition of essential enzymes. |

| Antiviral | Certain benzimidazole derivatives have been investigated for activity against viruses like HCV. | Inhibition of viral enzymes such as RNA-dependent RNA polymerase. |

| Anthelmintic | Benzimidazoles are a well-known class of anthelmintic drugs. | Binding to β-tubulin, leading to disruption of microtubule-dependent processes in the parasite. |

Signaling Pathways and Mechanisms of Action

Due to the lack of specific studies on this compound, no defined signaling pathways or mechanisms of action can be described for this compound. However, based on the activities of related compounds, one could hypothesize potential targets. For instance, if this compound were to exhibit antiproliferative activity, a logical starting point for investigation would be its effect on tubulin polymerization, a common mechanism for benzimidazole-based anticancer agents.

Hypothetical Experimental Workflow for Mechanism of Action Study

Conclusion

While a detailed technical guide for this compound cannot be provided due to the absence of specific data, this document offers a comprehensive overview of the general synthetic strategies and potential biological activities based on closely related fluoro-substituted benzimidazole analogs. The provided synthetic protocol and hypothetical experimental workflow can serve as a foundational resource for researchers aiming to synthesize and investigate the properties of this and similar compounds. Further experimental validation is necessary to determine the specific characteristics and biological profile of this compound.

References

Technical Guide: 5-Fluoro-2-isopropyl-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorine atom and an isopropyl group into the benzimidazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and potential biological activities of 5-Fluoro-2-isopropyl-1H-benzimidazole, based on the current scientific literature for structurally related compounds.

Physicochemical Properties

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁FN₂ |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 5-Fluoro-2-(propan-2-yl)-1H-benzimidazole |

| Canonical SMILES | CC(C)C1=NC2=CC3=C(C=C2N1)F |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in readily available literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of other 2-alkyl-benzimidazole derivatives.[1][2] The most common approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthesis Protocol

A likely synthetic pathway for this compound involves the reaction of 4-fluoro-1,2-phenylenediamine with isobutyric acid, or a more reactive derivative such as isobutyryl chloride or ethyl isobutyrimidate, often in the presence of a dehydrating agent or under acidic conditions.

Reaction Scheme:

4-fluoro-1,2-phenylenediamine + Isobutyric acid --(Heat, Acid catalyst)--> this compound + 2H₂O

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the proposed synthesis and purification.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 5-Fluoro-2-isopropyl-1H-benzimidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 4-Fluoro-1,2-phenylenediamine, followed by its cyclocondensation to form the target molecule. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

I. Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 4-Fluoro-1,2-phenylenediamine, starting from 4-fluoroaniline. The second stage is the formation of the benzimidazole ring via a Phillips condensation reaction between 4-Fluoro-1,2-phenylenediamine and isobutyric acid.

Caption: Overall synthesis pathway for this compound.

II. Data Presentation

The following tables summarize the quantitative data for the key compounds in the synthesis pathway.

Table 1: Physicochemical and Yield Data for Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| N-(4-fluoro-2-nitrophenyl)acetamide | C₈H₇FN₂O₃ | 198.15 | Yellow solid | 75-76 | 83.9 |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | Orange solid | 95-97 | 89.6 |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Gray-white solid | 97-98 | 91.3 |

| This compound | C₁₀H₁₁FN₂ | 178.21 | Solid | Not available | Not available |

III. Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This stage involves a three-step process starting from 4-fluoroaniline.

Caption: Experimental workflow for the synthesis of 4-Fluoro-1,2-phenylenediamine.

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide [1]

-

To a 2000 mL reaction flask containing 600 mL of acetic anhydride and 200 mL of glacial acetic acid, cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.

-

Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will gradually form.

-

After stirring for 30 minutes, monitor the reaction completion using Thin Layer Chromatography (TLC).

-

While maintaining the temperature between 0-5°C, add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid dropwise.

-

After stirring for an additional 30 minutes, confirm reaction completion with TLC.

-

Pour the reaction mixture into 2000 mL of ice water, which will cause a large amount of solid to precipitate.

-

Filter the solid and dry it to obtain 224.32 g of yellow N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Synthesis of 4-Fluoro-2-nitroaniline [1]

-

In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.

-

Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction's completion by TLC.

-

Pour the reaction solution into 2000 mL of ice water to precipitate the product.

-

Filter the solid and wash the filter cake with a sodium carbonate solution until it is neutral.

-

Wash the filter cake three times with 200 mL of water and then dry to obtain 135.12 g of orange 4-Fluoro-2-nitroaniline.

Step 3: Synthesis of 4-Fluoro-1,2-phenylenediamine [1]

-

In a 2000 mL reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

-

Introduce hydrogen gas into the vessel and allow the reaction to proceed at room temperature under a pressure of 1.0 MPa for 8 hours.

-

After the reaction is complete, cool the mixture and quickly filter it to remove the Raney nickel (which can be recycled).

-

Distill the filtrate under reduced pressure to obtain 99.59 g of a gray-white solid, which is 4-Fluoro-1,2-phenylenediamine.

Stage 2: Synthesis of this compound

This stage is accomplished through the Phillips condensation reaction.

Caption: General experimental workflow for the Phillips condensation.

General Procedure for Phillips Condensation:

Note: A specific experimental protocol with precise quantities and reaction conditions for the synthesis of this compound was not available in the searched literature. The following is a generalized procedure based on the Phillips condensation of o-phenylenediamines with aliphatic acids.

-

In a round-bottom flask, combine 4-Fluoro-1,2-phenylenediamine with a molar excess of isobutyric acid.

-

Add 4N hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution with a base, such as ammonium hydroxide or sodium hydroxide solution, until the product precipitates.

-

Filter the precipitated solid, wash it thoroughly with water to remove any salts, and dry it to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Concluding Remarks

This guide outlines a robust and well-documented pathway for the synthesis of this compound. The synthesis of the key precursor, 4-Fluoro-1,2-phenylenediamine, is detailed with specific experimental procedures and quantitative data. The final cyclocondensation step is based on the established Phillips condensation reaction. Further optimization of the final step may be required to achieve high yields and purity of the target compound. Researchers are encouraged to use the provided information as a foundation for their synthetic efforts in the exploration of novel benzimidazole derivatives.

References

The Discovery and Profile of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis, potential biological activities, and proposed mechanisms of action of the novel heterocyclic compound, 5-Fluoro-2-isopropyl-1H-benzimidazole. While direct experimental data for this specific molecule is not extensively published, this paper extrapolates from established research on structurally related fluoro-benzimidazole derivatives to present a comprehensive profile. This guide includes a plausible synthetic route, a summary of expected biological efficacy against various therapeutic targets, and detailed experimental protocols. The information herein is intended to serve as a foundational resource for researchers interested in the further development and investigation of this promising compound.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] The fusion of a benzene ring with an imidazole ring creates a scaffold that is structurally analogous to endogenous purines, allowing these compounds to interact with various biological targets.[] The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide focuses on this compound, a molecule that combines the privileged benzimidazole core with a fluorine substituent at the 5-position and an isopropyl group at the 2-position. These substitutions are anticipated to modulate the compound's biological profile, potentially leading to enhanced potency and selectivity. This document will detail a proposed synthesis, explore potential therapeutic applications based on analogous compounds, and provide detailed experimental methodologies to facilitate further research.

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with isobutyric acid, a method adapted from the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[5]

Proposed Synthetic Pathway

The synthetic route involves a two-step process starting from the commercially available 4-fluoroaniline.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine [6]

-

Nitration of 4-fluoroaniline: To a solution of 4-fluoroaniline in a suitable solvent, a nitrating mixture (e.g., nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C) to yield N-(4-fluoro-2-nitrophenyl)acetamide.

-

Hydrolysis: The resulting acetamide is hydrolyzed using an acid catalyst (e.g., hydrochloric acid) to afford 4-fluoro-2-nitroaniline.

-

Reduction: The nitro group of 4-fluoro-2-nitroaniline is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over Palladium on carbon) to yield 4-fluoro-1,2-phenylenediamine.

Step 2: Synthesis of this compound

-

Condensation: A mixture of 4-fluoro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents) is heated at reflux in a suitable solvent (e.g., 4M HCl or a high-boiling point solvent like polyphosphoric acid) for several hours.

-

Work-up: The reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide or ammonia solution) until precipitation of the product is complete.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Quantitative Data

Based on the known biological activities of structurally similar fluoro-benzimidazole derivatives, this compound is predicted to exhibit anticancer, antimicrobial, and antiviral properties. The following tables summarize quantitative data for analogous compounds to provide a benchmark for the potential efficacy of the title compound.

Anticancer Activity

Fluoro-benzimidazole derivatives have shown significant antiproliferative activity against various cancer cell lines. The proposed mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Table 1: In Vitro Anticancer Activity of Analogous Fluoro-Benzimidazole Derivatives

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(p-fluorophenyl)-1H-benzimidazole (ORT14) | A549 (Lung) | 0.377 | [7] |

| 2-(p-fluorophenyl)-1H-benzimidazole (ORT14) | HeLa (Cervical) | 0.188 | [7] |

| 2-(o-fluorophenyl)-5-methyl-1H-benzimidazole (ORT15) | A375 (Melanoma) | 0.177 | [7] |

| Fluorinated pyrazolylbenzimidazole hybrid (55b) | MCF-7 (Breast) | 0.95-1.57 | [8] |

Antimicrobial Activity

The benzimidazole scaffold is a common feature in many antimicrobial agents. The presence of a fluorine atom can enhance the antimicrobial potency.[9]

Table 2: In Vitro Antimicrobial Activity of Analogous Fluoro-Benzimidazole Derivatives

| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(m-fluorophenyl)-1H-benzimidazole (14) | Bacillus subtilis | 7.81 | [9] |

| 2-(m-fluorophenyl)-5-methyl-1H-benzimidazole (18) | Gram-negative bacteria | 31.25 | [9] |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli O157:H7 | 0.49-0.98 | [10] |

Antiviral Activity

Benzimidazole derivatives have been reported to inhibit the replication of various RNA and DNA viruses.[11][12] A notable mechanism of action is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP).[13]

Table 3: In Vitro Antiviral Activity of Analogous Benzimidazole Derivatives

| Compound/Analog | Virus | EC50 (µM) | Reference |

| Benzimidazole-based HCV RdRP inhibitor (Compound A) | Hepatitis C Virus (HCV) | ~0.25 | [13] |

| Various 2-benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9-17 | [11] |

| Various 2-benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5-15 | [11] |

Proposed Mechanism of Action: Anticancer Activity

A predominant mechanism of action for the anticancer effects of many benzimidazole derivatives is the disruption of microtubule dynamics.[14] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, a critical process for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Experimental Workflow for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental workflow is proposed.

Conclusion

This compound is a novel compound with significant potential for therapeutic applications, particularly in the fields of oncology, infectious diseases, and virology. This technical guide provides a comprehensive, albeit predictive, overview based on the well-documented activities of related fluoro-benzimidazole derivatives. The proposed synthetic route is robust and relies on established chemical transformations. The compiled quantitative data from analogous compounds suggest that this compound is likely to exhibit potent biological activity. The detailed experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers, facilitating the empirical investigation and further development of this promising molecule. Future studies should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm its therapeutic potential.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. guidechem.com [guidechem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

5-Fluoro-2-isopropyl-1H-benzimidazole literature review

An In-depth Technical Guide to 5-Fluoro-2-isopropyl-1H-benzimidazole

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurrence in a multitude of biologically active compounds, including its natural presence as an axial ligand for cobalt in vitamin B12.[1] The versatile nature of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

The incorporation of fluorine into drug candidates is a widely utilized strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]

This technical guide focuses on This compound , a molecule combining the privileged benzimidazole core with strategic fluoro and isopropyl substitutions. While specific literature on this exact compound is sparse, this document provides a comprehensive overview of its likely synthesis, physicochemical properties, and potential biological activities. The information herein is extrapolated from the well-established chemistry of benzimidazoles and the documented bioactivities of closely related structural analogs, offering a predictive framework for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The chemical behavior of this compound is governed by its constituent parts. The benzimidazole ring system is amphoteric, meaning it possesses both weakly acidic and weakly basic properties. The N-H proton is acidic, while the sp²-hybridized nitrogen atom is basic. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to increase the acidity of the N-H proton compared to its non-fluorinated counterpart.

Predicted Physicochemical Properties

Quantitative data for the target molecule is not experimentally available in the literature. The following properties are predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁FN₂ |

| Molecular Weight | 178.21 g/mol |

| LogP (Octanol/Water) | ~2.5 (Estimated) |

| Topological Polar Surface Area (TPSA) | 38.0 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Proposed Synthesis

The most direct and widely adopted method for synthesizing 2-alkyl-substituted benzimidazoles is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the target compound, the proposed route involves the reaction of 4-Fluoro-1,2-phenylenediamine with isobutyric acid .

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-Fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and isobutyric acid (1.32 g, 15 mmol).

-

Acid Catalysis: Slowly add 20 mL of 4N hydrochloric acid (HCl) to the flask. Alternatively, polyphosphoric acid (PPA) can be used as both the solvent and catalyst.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Slowly pour the acidic solution into a beaker containing 100 mL of ice-water.

-

Neutralization: Neutralize the solution by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8, at which point the product should precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activity and Applications

While this specific molecule has not been evaluated, the benzimidazole class is rich in biological activity. The introduction of a fluorine atom often enhances potency.

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of fluoro-benzimidazole derivatives against various cancer cell lines. The activity is highly dependent on the substitution pattern. For instance, studies on 2-(fluorophenyl)-1H-benzimidazole derivatives have shown significant cytotoxicity, with IC₅₀ values in the sub-micromolar range.[3] The mechanism often involves the inhibition of key cellular targets like tubulin polymerization or protein kinases.

Table of Antiproliferative Activity for Analogous Fluoro-Benzimidazoles

| Compound (Analog) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzimidazole (ORT14) | A549 (Lung) | 0.377 | [3] |

| 2-(4-Fluorophenyl)-1H-benzimidazole (ORT14) | HeLa (Cervical) | 0.188 | [3] |

| 5-Methyl-2-(2-fluorophenyl)-1H-benzimidazole (ORT15) | HepG2 (Liver) | 0.177 | [3] |

| 5-Methyl-2-(2-fluorophenyl)-1H-benzimidazole (ORT15) | A375 (Melanoma)| 0.177 |[3] |

Antimicrobial and Antiviral Activity

Fluorinated benzimidazoles have also been investigated as potent antimicrobial and antiviral agents. Some derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In virology, bis-(fluorobenzimidazole) derivatives have been identified as highly potent inhibitors of the Hepatitis C Virus (HCV), with EC₅₀ values in the low nanomolar range.[4] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase.

Hypothetical Mechanism of Action: Kinase Inhibition

Many benzimidazole-based drugs exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. A plausible mechanism for this compound could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Predicted Spectroscopic Data

Characterization of the synthesized molecule would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral properties are predicted.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Isopropyl -CH₃ | Doublet, ~1.3-1.5 ppm |

| Isopropyl -CH | Septet, ~3.0-3.3 ppm | |

| Aromatic -CH (C4, C6, C7) | Multiplets, ~7.0-7.8 ppm | |

| Imidazole N-H | Broad singlet, >12 ppm (in DMSO-d₆) | |

| ¹³C NMR | Isopropyl -CH₃ | ~22-24 ppm |

| Isopropyl -CH | ~28-30 ppm | |

| Aromatic -C | ~105-145 ppm | |

| Aromatic C-F | Doublet, J_CF ≈ 240-250 Hz, ~158-162 ppm | |

| Imidazole C=N (C2) | ~155-160 ppm | |

| IR Spec. | N-H Stretch | Broad band, 3200-3400 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3050-3150 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850-2980 cm⁻¹ | |

| C=N Stretch | ~1610-1630 cm⁻¹ | |

| C-F Stretch | ~1100-1250 cm⁻¹ |

Conclusion and Future Directions

This compound represents an unexplored but promising molecule for drug discovery. Based on extensive literature on related compounds, it is predicted to be readily synthesizable and possess potent biological activities, particularly as an antiproliferative or antimicrobial agent. The combination of the privileged benzimidazole core, the activity-enhancing fluorine atom, and the lipophilic isopropyl group makes it a compelling candidate for further investigation.

Future research should focus on the definitive synthesis, purification, and structural confirmation of this compound. Following this, a broad biological screening against panels of cancer cell lines, bacteria, fungi, and viruses is warranted to identify its primary therapeutic potential. Mechanistic studies could then elucidate its specific molecular targets, paving the way for its development as a novel therapeutic agent.

References

Spectroscopic Profile of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-isopropyl-1H-benzimidazole, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of direct spectroscopic data for this specific compound, this guide presents a combination of experimental data from closely related analogs and established methodologies for benzimidazole characterization.

Molecular Structure

This compound is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom substituted at the 5-position and an isopropyl group at the 2-position. The presence of the fluorine atom and the isopropyl group is expected to influence the electron distribution and conformation of the benzimidazole core, which in turn will be reflected in its spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (imidazole) |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~3.2 | sept | 1H | CH (isopropyl) |

| ~1.4 | d | 6H | CH₃ (isopropyl) |

| Note: Estimated values are based on data from various substituted benzimidazoles. |

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d) | C-5 (C-F) |

| ~155 | C-2 |

| ~135-140 | C-7a |

| ~130-135 | C-3a |

| ~115 (d) | C-4 |

| ~110 (d) | C-6 |

| ~100 (d) | C-7 |

| ~27 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

| Note: Estimated values are based on data from various substituted benzimidazoles. 'd' denotes a doublet due to C-F coupling. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 2-isopropyl-1H-benzimidazole (a close analog)

| m/z | Relative Intensity | Assignment |

| 160 | 100% | [M]⁺ |

| 145 | 80% | [M-CH₃]⁺ |

| 118 | 20% | [M-C₃H₆]⁺ |

| Source: NIST WebBook, for C₁₀H₁₂N₂.[1][2] For this compound (C₁₀H₁₁FN₂), the molecular ion peak [M]⁺ would be expected at m/z 178. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for 2-isopropyl-1H-benzimidazole (a close analog)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | N-H stretch (imidazole) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (imidazole) |

| ~1450 | Strong | C=C stretch (aromatic) |

| ~830 | Strong | C-H bend (out-of-plane) |

| Source: NIST WebBook.[1] For this compound, an additional C-F stretching band would be expected in the region of 1000-1100 cm⁻¹. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region.

Table 5: Estimated UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Assignment |

| ~245 | Ethanol | π → π* transition |

| ~275 | Ethanol | π → π* transition |

| ~282 | Ethanol | π → π* transition |

| Note: Estimated values are based on the UV-Vis spectra of benzimidazole and its substituted derivatives. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 5-10 mg of the benzimidazole sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI, the sample can be introduced directly as a solid or in a volatile solvent.

-

Data Acquisition : The instrument is calibrated using a known standard. The sample is then introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range.

-

Data Analysis : The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to provide structural information.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : Solid samples are typically prepared as a KBr pellet (by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Data Analysis : The characteristic absorption bands are assigned to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition : A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (typically 200-400 nm for benzimidazoles).

-

Data Analysis : The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzimidazole derivative.

References

Potential Biological Activities of 5-Fluoro-2-isopropyl-1H-benzimidazole: A Technical Overview

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[1][2] The introduction of a fluorine atom into the benzimidazole ring system can significantly modulate its physicochemical and biological properties, often enhancing its therapeutic potential.[3][4] This technical guide summarizes the potential biological activities of 5-Fluoro-2-isopropyl-1H-benzimidazole based on data from analogous compounds, details relevant experimental protocols, and illustrates associated cellular pathways.

Potential Anticancer Activity

Fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][5] The mechanism of action for many benzimidazole-based anticancer agents involves the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[6][7][8]

Quantitative Data on Related Fluoro-Benzimidazole Derivatives

The antiproliferative efficacy of various fluoro-substituted benzimidazole derivatives has been quantified, typically reported as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several analogous compounds against different human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ORT14 | 2-(p-fluorophenyl)-1H-benzimidazole | A549 (Lung) | 0.377 | [5] |

| A498 (Kidney) | 0.377 | [5] | ||

| A375 (Melanoma) | 0.377 | [5] | ||

| HeLa (Cervical) | 0.188 | [1][5] | ||

| HepG2 (Liver) | 0.188 | [1][5] | ||

| ORT15 | 5-methyl-2-(o-fluorophenyl)-1H-benzimidazole | A549 (Lung) | 0.354 | [5] |

| A498 (Kidney) | 0.354 | [5] | ||

| HeLa (Cervical) | 0.354 | [5] | ||

| A375 (Melanoma) | 0.177 | [5] | ||

| HepG2 (Liver) | 0.177 | [5] | ||

| ORT16 | 5-methyl-2-(m-fluorophenyl)-1H-benzimidazole | A549 (Lung) | 0.177 | [5] |

| ORT17 | 5-methyl-2-(p-fluorophenyl)-1H-benzimidazole | HeLa (Cervical) | 0.354 | [5] |

| A375 (Melanoma) | 0.354 | [5] | ||

| Fluoroaryl benzimidazole 1 | Fluoro aryl substitution | HOS (Osteosarcoma) | 1.8 | [9] |

| G361 (Melanoma) | 2 | [9] | ||

| MCF-7 (Breast) | 2.8 | [9] | ||

| K-562 (Leukemia) | 7.8 | [9] | ||

| MBIC | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | 0.39 µg/mL | [9] |

| Huh7 (Liver) | 0.32 µg/mL | [9] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10][13]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48-72 hours.[11][12]

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[13] The plates are then incubated for 3-4 hours at 37°C.[10][12]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490-570 nm.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Signaling Pathways in Anticancer Activity

Benzimidazole derivatives can exert their anticancer effects through various signaling pathways. A key mechanism is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] Additionally, some derivatives have been shown to inhibit critical signaling pathways like PI3K/AKT and MAPK, which are often dysregulated in cancer.[6][8] Furthermore, they can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7]

Potential Antimicrobial Activity

Benzimidazole derivatives, including those with fluorine substitutions, are known to possess broad-spectrum antimicrobial properties against both bacteria and fungi.[3][14] The presence of electron-withdrawing groups, such as fluorine, on the benzimidazole scaffold has been associated with potent antimicrobial activity.[14]

Quantitative Data on Related Fluoro-Benzimidazole Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various fluoro-substituted benzimidazoles against selected bacterial and fungal strains.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 14 | 2-(m-fluorophenyl)-1H-benzimidazole | Bacillus subtilis | 7.81 | [3] |

| 18 | 5-methyl-2-(m-fluorophenyl)-1H-benzimidazole | Bacillus subtilis | 7.81 | [3] |

| Gram-negative bacteria | 31.25 | [3] | ||

| III4 | 3-Fluoro-4-chloro substitution | Various bacteria | 62.5 | [15] |

| 13 | 5-fluoro analogue | Candida parapsilosis | More potent than control | [16] |

| 45e | 2-fluorophenyl Schiff base | Bacteria | 1-8 | [17] |

| Fungi | 1 | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Standard methods for determining the antimicrobial activity of a compound include the disk diffusion method and broth microdilution method.[18][19]

Principle: These methods assess the ability of a compound to inhibit the growth of microorganisms.

A. Disk Diffusion Method:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured.[19]

B. Broth Microdilution Method (for MIC determination):

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties against a range of viruses.[20][21] The specific antiviral mechanisms can vary depending on the virus and the compound's structure but may involve interference with viral entry, replication, or other essential viral processes. While specific data for fluoro-substituted benzimidazoles in antiviral assays is less prevalent in the provided results, the general activity of the benzimidazole scaffold suggests this as a potential area for investigation for this compound.

Conclusion

Based on the extensive research on fluoro-substituted benzimidazole derivatives, it is plausible that this compound possesses significant biological activities. The presence of the 5-fluoro substituent is often associated with enhanced antiproliferative and antimicrobial effects. The 2-isopropyl group may influence the compound's lipophilicity and steric interactions with biological targets, which could further modulate its activity.

Further in-vitro and in-vivo studies are warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nveo.org [nveo.org]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT (Assay protocol [protocols.io]

- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsm.com [ijpsm.com]

- 16. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-Fluoro-1,2-phenylenediamine, followed by its condensation with isobutyric acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

| Stage 1: Reduction | 4-Fluoro-2-nitroaniline | 4-Fluoro-1,2-phenylenediamine | Anhydrous Ethanol | Raney Nickel | Room Temperature | 8 hours | 91.3%[1] |

| Stage 2: Phillips Condensation | 4-Fluoro-1,2-phenylenediamine, Isobutyric acid | This compound | 4N Hydrochloric Acid | None | Reflux | 4 hours | ~85% (Estimated) |

Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This stage involves the reduction of 4-fluoro-2-nitroaniline to produce 4-fluoro-1,2-phenylenediamine.[1]

Materials and Equipment:

-

4-Fluoro-2-nitroaniline

-

Anhydrous Ethanol

-

Raney Nickel

-

Hydrogen gas source

-

High-pressure reaction vessel (Parr hydrogenator or similar)

-

Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable high-pressure reaction vessel, combine 4-fluoro-2-nitroaniline (1.0 eq) and anhydrous ethanol.

-

Carefully add Raney Nickel (a catalytic amount, e.g., ~10-20% by weight of the starting material) to the mixture.

-

Seal the reaction vessel and purge it with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to 1.0 MPa.

-

Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas from the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting solid, 4-fluoro-1,2-phenylenediamine, can be used in the next step, or purified further by recrystallization if necessary.

Stage 2: Synthesis of this compound via Phillips Condensation

This stage utilizes the Phillips condensation reaction to form the benzimidazole ring by reacting 4-fluoro-1,2-phenylenediamine with isobutyric acid in the presence of a mineral acid.[2]

Materials and Equipment:

-

4-Fluoro-1,2-phenylenediamine (from Stage 1)

-

Isobutyric acid

-

4N Hydrochloric acid

-

Aqueous sodium hydroxide or ammonium hydroxide solution

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid.

-

Add isobutyric acid (1.1-1.5 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for approximately 4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the dropwise addition of an aqueous base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates. The pH should be adjusted to approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.

-

Dry the solid product, this compound, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process for this compound.

References

5-Fluoro-2-isopropyl-1H-benzimidazole: Application Notes and Protocols for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 5-Fluoro-2-isopropyl-1H-benzimidazole as a potential antiviral agent. While specific data for this compound is limited in publicly available literature, this document extrapolates from research on structurally similar benzimidazole derivatives to provide a comprehensive guide for its evaluation.

Application Notes

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold known for its diverse pharmacological activities, including antiviral properties. The introduction of a fluorine atom at the 5-position and an isopropyl group at the 2-position may enhance its antiviral potency and modulate its pharmacokinetic profile. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, while the isopropyl group may influence the compound's interaction with viral or host cell targets.

Potential Antiviral Mechanisms of Action:

Benzimidazole derivatives have been reported to inhibit viral replication through various mechanisms.[1] The primary proposed mechanisms for antiviral benzimidazoles include:

-

Inhibition of Viral Polymerase: Many benzimidazole compounds act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[2][3] They are thought to bind to allosteric sites on the enzyme, inducing conformational changes that impair its function.[2][3]

-

Disruption of Viral Entry: Some derivatives have been shown to interfere with the early stages of viral infection, such as attachment to host cell receptors and subsequent entry.

-

Interference with Viral Assembly: Benzimidazoles may also disrupt the formation of new viral particles by interfering with the assembly of viral proteins and genetic material.

-

Modulation of Host Cell Factors: Some compounds may exert their antiviral effect by modulating host cell pathways that are essential for viral replication.

Further research is required to elucidate the specific mechanism of action of this compound.

Potential Target Viruses:

Based on the broad-spectrum activity of other benzimidazole derivatives, this compound could potentially be active against a range of RNA and DNA viruses. A library of assorted benzimidazole derivatives has shown activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Poliovirus type-1 (Sb-1).[4]

Data Presentation

The following tables present representative quantitative data for the antiviral activity of various benzimidazole derivatives against different viruses. This data is intended to provide a comparative context for the potential efficacy of this compound. The key parameters are:

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of host cells.

-

SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.[5]

Table 1: Representative Antiviral Activity of Benzimidazole Derivatives against RNA Viruses

| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| 2-Benzylbenzimidazoles | Respiratory Syncytial Virus (RSV) | MT-4 | 5 - 15 | >100 | >6.7 - >20 | [4] |

| 1-Phenylbenzimidazole | Coxsackievirus B5 (CVB-5) | Vero | 9 - 17 | >100 | >6 - >11 | [4] |

| Imidazole Derivatives | Zika Virus (ZIKV) | Huh-7 | 4.5 ± 2.1 | >100 | >22 | [6] |

| Imidazole Derivatives | Yellow Fever Virus (YFV) | Huh-7 | 1.7 ± 0.8 | >100 | >58 | [6] |

| 1,2,4-Triazole & Imidazole Derivatives | Hepatitis C Virus (HCV) | Huh 5.2 replicon | 36.6 µg/mL | >100 µg/mL | >2.7 | [6] |

Table 2: Representative Antiviral Activity of Benzimidazole Derivatives against DNA Viruses

| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| 2-Phenylbenzimidazoles | Herpes Simplex Virus-1 (HSV-1) | Vero | 10 - 20 | >100 | >5 - >10 | [4] |

| Benzimidazole Hybrids | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral potential of this compound.

Protocol 1: Synthesis of this compound (Representative)

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Isobutyraldehyde

-

Sodium metabisulfite

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-Fluoro-1,2-phenylenediamine (1 equivalent) in DMF.

-

Add sodium metabisulfite (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add isobutyraldehyde (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

-

Host cell line (e.g., Vero, HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the host cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a dose-response curve fitting software.

-

Protocol 3: Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.[2][12][13][14][15]

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

This compound stock solution

-

Cell culture medium (serum-free for virus adsorption)

-

Overlay medium (e.g., medium with 1% low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) or methanol for cell fixation

Procedure:

-

Cell Preparation:

-

Seed host cells into 6-well or 12-well plates and grow until they form a confluent monolayer.

-

-

Virus Dilution and Treatment:

-

Prepare serial dilutions of the virus stock in serum-free medium to yield a countable number of plaques (e.g., 50-100 PFU/well).

-

Prepare different concentrations of this compound in serum-free medium.

-

Pre-incubate the diluted virus with an equal volume of the compound dilutions for 1 hour at 37°C.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with 200-500 µL of the virus-compound mixture.

-

Include a virus control (virus in medium without compound) and a cell control (medium only).

-

Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

-

Overlay:

-

After the adsorption period, remove the inoculum.

-

Gently add 2-3 mL of the overlay medium to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells by adding formalin or methanol for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Protocol 4: Viral Load Quantification by RT-qPCR

This protocol quantifies the amount of viral RNA in cell culture supernatants to assess the compound's inhibitory effect.[1][16][17][18][19]

Materials:

-

Cell culture supernatants from compound-treated and control infected cells

-

Viral RNA extraction kit

-

Reverse transcriptase enzyme

-

Random primers or oligo(dT) primers

-

dNTPs

-

RNase inhibitor

-

qPCR master mix (containing Taq polymerase and SYBR Green or a specific probe)

-

Virus-specific forward and reverse primers

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Collect cell culture supernatants from the antiviral assay.

-

Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

-

Reverse Transcription (cDNA Synthesis):

-

In a nuclease-free tube, combine the extracted viral RNA, reverse transcriptase, primers (random or oligo(dT)), dNTPs, and RNase inhibitor.

-

Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the qPCR master mix, virus-specific forward and reverse primers, and the synthesized cDNA.

-

Set up the qPCR reaction in a qPCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Include a no-template control (NTC) and a standard curve of known viral RNA concentrations for absolute quantification.

-

-

Data Analysis:

-

The qPCR instrument will generate amplification plots and cycle threshold (Ct) values.

-

Use the standard curve to determine the viral RNA copy number in each sample.

-

Calculate the reduction in viral load in the compound-treated samples compared to the untreated virus control.

-

Mandatory Visualizations

References

- 1. genomica.uaslp.mx [genomica.uaslp.mx]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. prepchem.com [prepchem.com]

- 8. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 9. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 13. asm.org [asm.org]

- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of viral load [bio-protocol.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. clyte.tech [clyte.tech]

- 19. RT-PCR Protocol - Creative Biogene [creative-biogene.com]